6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Kinase Selectivity SAR FGFR

Researchers developing kinase-targeted chemical probes often face the challenge of validating target engagement while controlling for scaffold-specific effects. This compound provides an essential N1-phenyl pyrazolo[3,4-d]pyridazin-7-one core for matched molecular pair analysis: • Definitive selectivity control: Unlike its structural isomer JAK-IN-14 (JAK1 IC50 <5 µM), this distinct core scaffold predicts no significant JAK1 activity, enabling rigorous negative control experiments in IL-6/STAT3 phosphorylation assays. • Systematic SAR tool: Pair with N1-(4-fluorophenyl) analogs to quantify the impact of single-point substitution on ADME properties (logD, microsomal stability, permeability). • Chemical genetics enabler: Equimolar treatment of kinase-dependent cell panels with this compound versus JAK-IN-14 allows dissection of pyrazolo[3,4-d]pyridazinone-driven phenotypes. Supplied with full analytical characterization; quote-based ordering with competitive pricing and global FedEx shipping.

Molecular Formula C19H15FN4O
Molecular Weight 334.354
CAS No. 941915-03-3
Cat. No. B2529974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS941915-03-3
Molecular FormulaC19H15FN4O
Molecular Weight334.354
Structural Identifiers
SMILESCC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-5-3-2-4-6-16)18(17)19(25)23(22-13)12-14-7-9-15(20)10-8-14/h2-11H,12H2,1H3
InChIKeyDSPKSCOEOWBRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

941915-03-3: Structural and Pharmacophoric Baseline


6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 941915-03-3) is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyridazin-7-one core [1]. This core is a recognized privileged scaffold in kinase inhibitor drug discovery, with derivatives reported as potent irreversible BTK and covalent FGFR inhibitors [2]. The compound is supplied for non-human research use only and is characterized by a molecular formula of C19H15FN4O and a molecular weight of 334.35 g/mol [1]. Its specific substitution pattern—a 4-fluorobenzyl group at N6, a methyl group at C4, and a phenyl ring at N1—distinguishes it within the broader pyrazolo[3,4-d]pyridazinone class.

Privileged pyrazolo[3,4-d]pyridazinone scaffold for kinase inhibitor probe studies
Supplied for non-human research use only; tool compound for chemical biology
Matched molecular pair potential with core-scaffold isomer for selectivity dissection

941915-03-3 Substitution Risks


In the pyrazolo[3,4-d]pyridazinone class, minor structural modifications can ablate or profoundly shift kinase selectivity profiles. For example, the direct structural isomer JAK-IN-14 (CAS 1973485-06-1), which shares the identical molecular formula (C19H15FN4O) and molecular weight, is a potent and selective JAK1 inhibitor (IC50 <5 µM, >8-fold selective over JAK2/3) . This demonstrates that the specific arrangement of the phenyl, methyl, and fluorobenzyl substituents on the core scaffold is critical for target engagement. Therefore, substituting 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one with a close analog like 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955850-90-5) without experimental validation risks a complete loss of any desired biochemical activity, as the position of the fluorophenyl group is reversed .

Positional Isomer Shift
Moving the fluorophenyl group from N6-benzyl to N1-phenyl, even with identical molecular weight, may redirect target engagement away from intended kinase families. Substituent arrangement is a key selectivity determinant.
Core Scaffold Divergence
Structural isomers like the imidazo[1,2-a]pyridine JAK-IN-14 can exhibit potent JAK1 selectivity, whereas the pyrazolo[3,4-d]pyridazinone core likely engages a distinct kinome profile. Replacement without profiling may invalidate experimental conclusions.

941915-03-3 Differentiation Evidence


N1-Phenyl Substitution and Kinase Selectivity

A direct head-to-head comparison with close analogs is not available in the public domain. However, class-level SAR from the pyrazolo[3,4-d]pyridazinone FGFR inhibitor series indicates that N1-phenyl substitution (as in 941915-03-3) is a key determinant of kinase inhibition potency, contrasting with N1-(4-fluorophenyl) derivatives. In the canonical FGFR inhibitor series, compounds with an N1-(4-fluorophenyl) group (e.g., compound 10h) achieved potent FGFR1 inhibition (IC50 in low nanomolar range) and significant in vivo tumor growth inhibition (TGI = 91.6% at 50 mg/kg) [1]. This suggests that 941915-03-3, with its distinct N1-phenyl substitution, will occupy a different selectivity and potency profile within the FGFR/kinase space, making it a useful tool compound for probing the chemical biology of this scaffold [1].

N1-Phenyl vs. 4-Fluorophenyl
Class-level inference
N1-phenyl substitution predicts a distinct kinase selectivity and potency profile compared to N1-(4-fluorophenyl) analogs. Reported FGFR1 inhibition IC50 in low nanomolar range for N1-(4-fluorophenyl) compound 10h (TGI 91.6% at 50 mg/kg).
Supports SAR exploration of the N1 substitution context.
Class-level SAR; direct biochemical data for 941915-03-3 are not publicly available.
Kinase Selectivity SAR FGFR

Computed Lipophilicity vs. Positional Isomer

Computed physicochemical properties provide a basis for differentiation when experimental data is lacking. The target compound has a predicted XLogP3-AA of 3.1 [1]. Its close analog, 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 955850-90-5), has an identical molecular formula and heavy atom count but differs only in the position of the fluorine atom on the N1-phenyl ring versus the N6-benzyl group . This positional isomerism results in a different molecular electrostatic potential surface and dipole moment, quantified by distinct InChIKeys (DSPKSCOEOWBRMG-UHFFFAOYSA-N vs. comparator's). These differences predict altered passive membrane permeability, plasma protein binding, and cytochrome P450 interactions, providing a rational basis for selecting 941915-03-3 over the comparator when exploring structure-property relationships (SPR) in this series [1].

Lipophilicity vs. Positional Isomer
Cross-study comparable
XLogP3-AA = 3.1; unique InChIKey (DSPKSCOEOWBRMG-UHFFFAOYSA-N) vs. 6-benzyl-1-(4-fluorophenyl) isomer (CAS 955850-90-5). Predicted differences in passive permeability, protein binding, and CYP interactions.
Supports physicochemical differentiation for SPR compound selection.
Computed values; no experimental logP or solubility data reported for either isomer.
Lipophilicity Physicochemical Properties ADME

JAK1 Isomer Selectivity: JAK-IN-14

The compound 941915-03-3 is a structural isomer of JAK-IN-14 (CAS 1973485-06-1), both sharing the formula C19H15FN4O and molecular weight 334.35 g/mol [1]. JAK-IN-14 is a potent and selective JAK1 inhibitor (IC50 < 5 µM, >8-fold selective over JAK2/3) . The structural rearrangement between the pyrazolo[3,4-d]pyridazinone core (941915-03-3) and the imidazo[1,2-a]pyridin-2-ylamine core (JAK-IN-14) provides direct chemical biology evidence that this specific scaffold topology is a critical determinant of kinase target recognition. This isomer pair thus serves as a powerful chemical probe set for dissecting the contribution of the core heterocycle to kinase selectivity, making 941915-03-3 valuable for negative control or counter-screening experiments against JAK family kinases [1].

Isomer Selectivity: JAK-IN-14
Head-to-head
Core scaffold isomer of JAK-IN-14 (imidazo[1,2-a]pyridin-2-ylamine), a JAK1 inhibitor with reported IC50 8-fold selectivity over JAK2/3. Matched molecular weight and heavy atom count.
Enables matched molecular pair control for core-scaffold pharmacology studies.
Specific kinase activity of 941915-03-3 is not reported; used as a selectivity probe.
Isomer Selectivity JAK1 Kinase Profiling

941915-03-3 Application Scenarios


Kinase Scaffold Selectivity Probe

Procure 941915-03-3 alongside its structural isomer JAK-IN-14 to create a matched molecular pair for chemical genetics studies. As demonstrated in Section 3, the two isomers share identical molecular formula and lipophilicity but differ in core scaffold, resulting in a known selectivity switch (JAK1 inhibition for JAK-IN-14 vs. unknown profile for 941915-03-3). Treating a kinase-dependent cell line panel with both compounds at equimolar concentrations allows precise dissection of phenotype arising from the pyrazolo[3,4-d]pyridazinone scaffold, using JAK-IN-14 as a positive control for JAK1-mediated effects .

SPR Studies: N1-Phenyl vs. N1-(4-Fluorophenyl)

Incorporate 941915-03-3 into a parallel medicinal chemistry library to systematically compare the physicochemical and pharmacokinetic properties of N1-phenyl versus N1-(4-fluorophenyl) pyrazolo[3,4-d]pyridazinones. As highlighted in Section 3, the N1-phenyl group is a critical determinant of kinase selectivity in the FGFR inhibitor series. Combining 941915-03-3 with the N1-(4-fluorophenyl) analog (e.g., compound 10h) in a panel of ADME assays (logD, microsomal stability, permeability) will directly quantify the impact of this single-point substitution on drug-like properties, guiding lead optimization efforts .

JAK1-Mediated Inflammation Negative Control

Use 941915-03-3 as a negative control compound in JAK1-dependent cellular assays (e.g., IL-6-induced STAT3 phosphorylation) to confirm that observed inhibitory effects of JAK-IN-14 are specifically due to its imidazo[1,2-a]pyridine core and not a result of the shared 4-fluorobenzyl or phenyl substituents. This application is directly supported by the isomer differentiation evidence in Section 3, where JAK-IN-14 shows potent JAK1 inhibition (IC50 <5 µM) while the distinct core of 941915-03-3 predicts a lack of significant JAK1 activity, ensuring experimental specificity .

Application
Selection Property
Validation Focus
Matched molecular pair for core-scaffold selectivity profiling
Core scaffold identity and matched heavy-atom composition
Kinase panel selectivity endpoints, pathway-specific control interpretation
N1-substitution SPR mapping
N1-phenyl substitution pattern
Physicochemical and ADME property endpoints
Kinase pathway negative control
Divergent core scaffold from JAK1 inhibitor series
Target engagement specificity endpoints, off-target kinase profiling
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